5-Bromo-N-isopropyl-3-methyl-2-pyridinamine
Overview
Description
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is a brominated pyridine derivative with the molecular formula C9H13BrN2. This compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the nitrogen atom, and a methyl group at the 3-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating 3-methyl-2-pyridinamine with bromine in the presence of a suitable catalyst, such as iron(III) bromide.
N-Alkylation: The N-isopropyl group can be introduced by reacting 5-bromo-3-methyl-2-pyridinamine with isopropylamine under reflux conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and alkylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as 5-bromo-N-isopropyl-3-methyl-2-pyridinone.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in 5-aminopyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide and ammonia are employed, typically under heating conditions.
Major Products Formed:
Oxidation: 5-bromo-N-isopropyl-3-methyl-2-pyridinone
Reduction: 5-aminopyridine derivatives
Substitution: Hydroxyl or amino-substituted pyridines
Scientific Research Applications
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
5-Bromo-3-methyl-2-pyridinamine
5-Bromo-N-ethyl-3-methyl-2-pyridinamine
5-Bromo-N-propyl-3-methyl-2-pyridinamine
Uniqueness: 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the isopropyl group, in particular, provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-3-methyl-N-propan-2-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTGFSNUUQKKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.